molecular formula C17H26N2O B2908810 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol CAS No. 1005264-43-6

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol

Cat. No.: B2908810
CAS No.: 1005264-43-6
M. Wt: 274.408
InChI Key: CJWFTHZGKMRDJR-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol is a chemical compound that belongs to the class of isoquinolines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octahydroisoquinolinol structure. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol typically involves the following steps:

    Formation of the Phenyl Ring: The initial step involves the preparation of the 4-(dimethylamino)phenyl group. This can be achieved through the nitration of aniline followed by reduction and subsequent dimethylation.

    Cyclization: The next step involves the cyclization of the phenyl group with a suitable precursor to form the octahydroisoquinoline structure. This can be achieved through a Pictet-Spengler reaction, where the phenyl group reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group or other substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWFTHZGKMRDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3CCCCC3(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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